

# Optimizing the dosing schedule for AZD6738 and paclitaxel combination therapy.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD6738  
Cat. No.: B8715501

[Get Quote](#)

## Technical Support Center: AZD6738 and Paclitaxel Combination Therapy

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing schedule for **AZD6738** (Ceralasertib) and paclitaxel combination therapy. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

## Frequently Asked Questions (FAQs)

Q1: What is the underlying scientific rationale for combining **AZD6738** and paclitaxel?

A1: The combination of **AZD6738** and paclitaxel is based on a synergistic mechanism of action. Paclitaxel is a microtubule-stabilizing agent that disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and cell death, particularly in rapidly dividing cancer cells.[\[1\]](#)[\[2\]](#) [\[3\]](#) This disruption causes chromosome mis-segregation.[\[4\]](#) **AZD6738** is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway.[\[5\]](#)[\[6\]](#) By inhibiting ATR, **AZD6738** prevents cancer cells from repairing the DNA damage and replication stress induced by paclitaxel, ultimately leading to enhanced cancer cell death.[\[6\]](#)[\[7\]](#)

Q2: What is a recommended starting point for a dosing schedule in preclinical models?

A2: A recommended Phase 2 Dose (RP2D) from a clinical trial (NCT02630199) was established as 240 mg of ceralasertib twice daily (BD) on days 1-14, combined with paclitaxel at 80 mg/m<sup>2</sup> on days 1, 8, and 15 of a 28-day cycle.[8][9][10][11][12] For preclinical in vivo studies in xenograft models, **AZD6738** has been dosed at various schedules, including daily (QD) and twice daily (BID) administrations, with doses ranging from 6.25 mg/kg to 50 mg/kg. [13][14] The optimal schedule is often model-dependent and may require empirical determination.[13]

Q3: What are the expected toxicities with this combination, and how can they be managed?

A3: In clinical studies, the most common toxicities observed with the combination of ceralasertib and paclitaxel were neutropenia, anemia, and thrombocytopenia.[8][9][12] In preclinical models, researchers should monitor for signs of toxicity such as weight loss and myelosuppression.[15] If significant toxicity is observed, consider reducing the dose or altering the schedule of **AZD6738** administration, for instance, by introducing drug-free intervals to allow for bone marrow recovery.[16]

Q4: How can I determine if **AZD6738** is effectively inhibiting ATR in my experimental system?

A4: The most direct way to assess ATR inhibition is to measure the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), at Serine 345 (p-CHK1 Ser345).[17] A decrease in p-CHK1 levels upon **AZD6738** treatment indicates target engagement. Additionally, an increase in DNA damage markers such as γH2AX can be observed as a consequence of ATR inhibition.[18][19] In vivo, pharmacodynamic biomarkers like pRAD50 can also be assessed in tumor biopsies.[11][20]

## Troubleshooting Guides

| Issue                                                                     | Possible Cause                                                                                                                                                                                                                       | Recommended Solution                                                                                                                                                                                                           |
|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High level of cell death in paclitaxel-only control group.                | Cell line is highly sensitive to paclitaxel.                                                                                                                                                                                         | Perform a dose-response curve for paclitaxel alone to determine the IC <sub>50</sub> and select a concentration for combination studies that results in partial growth inhibition (e.g., IC <sub>20</sub> -IC <sub>30</sub> ). |
| No synergistic or additive effect observed with the combination.          | Suboptimal dosing schedule. The timing of administration of each drug is critical for synergy.                                                                                                                                       | Experiment with different schedules, such as sequential dosing (paclitaxel followed by AZD6738) versus concurrent dosing. The duration of AZD6738 exposure can also be varied. <a href="#">[13]</a>                            |
| Cell line may be resistant to this combination.                           | Not all cell lines will exhibit synergy. Consider screening a panel of cell lines to identify sensitive models. An in vitro synergy panel has shown an additive effect in a subset of gastric cancer cell lines. <a href="#">[4]</a> |                                                                                                                                                                                                                                |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | Variability in cell seeding density or drug concentrations.                                                                                                                                                                          | Ensure accurate and consistent cell seeding. Prepare fresh drug dilutions for each experiment from a validated stock solution.                                                                                                 |
| Weak or no γH2AX signal in Western blot after treatment.                  | Insufficient drug concentration or treatment time.                                                                                                                                                                                   | Increase the concentration of AZD6738 and/or the duration of treatment. A typical treatment duration to observe a robust increase in γH2AX is 24 hours. <a href="#">[6]</a>                                                    |

---

|                                                      |                                                                                                                                                                  |                                                                                                                                                                            |
|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Issues with antibody or blotting procedure.          | Use a validated anti- $\gamma$ H2AX antibody and ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation of H2AX.[6] |                                                                                                                                                                            |
| Difficulty in establishing a tolerated in vivo dose. | The combination leads to excessive toxicity.                                                                                                                     | Start with lower doses of both agents and perform a dose escalation study. Consider intermittent dosing of AZD6738 (e.g., 5 days on, 2 days off) to mitigate toxicity.[13] |

---

## Data Presentation

Table 1: **AZD6738** IC50 Values in Various Cancer Cell Lines

| Cell Line  | Cancer Type                   | AZD6738 IC50 ( $\mu$ M)         |
|------------|-------------------------------|---------------------------------|
| LoVo       | Colorectal Cancer             | 0.52                            |
| NCI-H1373  | Lung Cancer                   | 5.32                            |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.75 (Normoxia), 0.23 (Hypoxia) |
| HT29       | Colorectal Cancer             | $\geq$ 1                        |
| HCT116     | Colorectal Cancer             | $\geq$ 1                        |
| SK-BR-3    | HER2+ Breast Cancer           | <1                              |
| BT-474     | HER2+ Breast Cancer           | >1                              |

Data compiled from multiple preclinical studies.[2][3][5][7]

Table 2: Clinical Dosing Cohorts for **AZD6738** and Paclitaxel Combination (NCT02630199)

| Cohort   | Ceralasertib (AZD6738)<br>Dose and Schedule | Paclitaxel Dose and<br>Schedule      |
|----------|---------------------------------------------|--------------------------------------|
| 1        | 40 mg QD, Days 1-21                         | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |
| 2        | 60 mg QD, Days 1-21                         | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |
| 3        | 80 mg QD, Days 1-21                         | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |
| 4        | 160 mg QD, Days 1-7                         | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |
| 5a       | 240 mg QD, Days 1-7                         | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |
| 5b       | 160 mg QD, Days 1-14                        | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |
| 6        | 160 mg BD, Days 1-14                        | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |
| 7 (RP2D) | 240 mg BD, Days 1-14                        | 80 mg/m <sup>2</sup> , Days 1, 8, 15 |

All schedules are for a 28-day cycle. QD: once daily, BD: twice daily, RP2D: Recommended Phase 2 Dose.[\[4\]](#)

## Experimental Protocols

### 1. Cell Viability (MTT) Assay

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.
- Drug Treatment: Treat cells with a range of concentrations of **AZD6738** and paclitaxel, both as single agents and in combination. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 72 hours).
- MTT Addition: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC<sub>50</sub> values.

## 2. Western Blot for Pharmacodynamic Markers (p-CHK1, γH2AX)

- Cell Treatment and Lysis: Treat cells with **AZD6738** and/or paclitaxel for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation and Electrophoresis: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with primary antibodies against p-CHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-actin).
- Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
- Quantification: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

## 3. Cell Cycle Analysis by Flow Cytometry

- Cell Treatment: Treat cells with **AZD6738** and/or paclitaxel for the desired duration.
- Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

- Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
- Data Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 2. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 6. [benchchem.com](https://benchchem.com) [benchchem.com]
- 7. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
- 11. [researchgate.net](https://researchgate.net) [researchgate.net]
- 12. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [researchgate.net](https://researchgate.net) [researchgate.net]
- 15. Drug-targeting in combined cancer chemotherapy: tumor growth inhibition in mice by association of paclitaxel and etoposide with a cholesterol-rich nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 17. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]
- 20. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Optimizing the dosing schedule for AZD6738 and paclitaxel combination therapy.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8715501#optimizing-the-dosing-schedule-for-azd6738-and-paclitaxel-combination-therapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)